REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][CH3:9])[CH:3]=1.[Cl:10][C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=1)[NH2:14]>>[Cl:10][C:11]1[CH:12]=[C:13]([NH:14][C:2]2[CH:3]=[C:4]([NH:8][CH3:9])[N:5]=[CH:6][N:7]=2)[CH:15]=[CH:16][CH:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=N1)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound is prepared analogously
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate layer is dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)NC1=NC=NC(=C1)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |